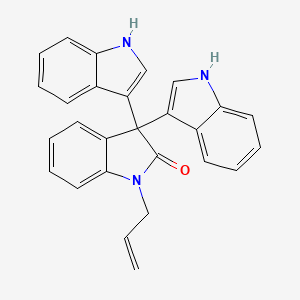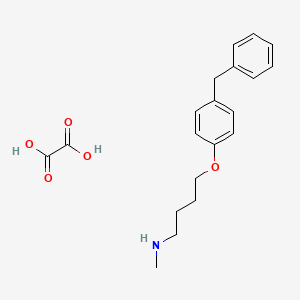
3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one
Vue d'ensemble
Description
3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one typically involves the condensation of indoles with isatins. One common method employs tungstic acid as a catalyst, which is both low-cost and readily available. The reaction parameters, including catalyst quantity, solvents, temperature, and time, are optimized to achieve high yields. For instance, using 10 mol% of tungstic acid in ethanol at 30°C has been shown to give a maximum yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction is common for indole derivatives and involves the substitution of an electrophile on the indole ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the indole rings, potentially altering the compound’s biological activity.
Condensation Reactions: These are used in the synthesis of the compound itself and can also be employed to create derivatives.
Common Reagents and Conditions
Catalysts: Tungstic acid, sulfonic acid-functionalized mesoporous silica nanoparticles (SAMSNs).
Solvents: Ethanol, methanol, toluene, chloroform, N,N-dimethylformamide.
Conditions: Mild temperatures (around 30°C), reflux conditions for certain reactions.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may have different substituents on the indole rings, potentially enhancing or modifying their biological activities.
Applications De Recherche Scientifique
3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its cytotoxic activity against human tumor cell lines.
Industry: Could be used in the development of new materials with specific biological properties.
Mécanisme D'action
The mechanism of action of 3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole rings allow it to interact with various biological molecules, potentially inhibiting enzymes or receptors involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other functional groups on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-bis(indol-3-yl)-1,3-dihydroindol-2-one: Similar structure but lacks the prop-2-enyl group.
3,3′-bis(indolyl)methanes: Known for their broad array of medicinal properties, including anticancer and anti-inflammatory activities.
Uniqueness
3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one is unique due to its specific structural features, such as the prop-2-enyl group, which may confer distinct biological activities compared to other indole derivatives. Its ability to undergo various chemical reactions and form diverse derivatives also adds to its uniqueness and potential for further research and development.
Propriétés
IUPAC Name |
3,3-bis(1H-indol-3-yl)-1-prop-2-enylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c1-2-15-30-25-14-8-5-11-20(25)27(26(30)31,21-16-28-23-12-6-3-9-18(21)23)22-17-29-24-13-7-4-10-19(22)24/h2-14,16-17,28-29H,1,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQRMLRWXDVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-6-methyl-N-[4-(methylthio)benzyl]-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B4096447.png)
![oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine](/img/structure/B4096450.png)
![1-[2-[3-(Methylamino)propoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4096455.png)
![1-cyclopentyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4096462.png)
![7-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4096464.png)
![2-methyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B4096468.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4096473.png)
![N-methyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid](/img/structure/B4096476.png)
![2-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4096481.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4096499.png)

![N-[4-(benzyloxy)phenyl]-2-biphenylcarboxamide](/img/structure/B4096515.png)
![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4096520.png)
![2-[2-(2-fluorophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4096531.png)
